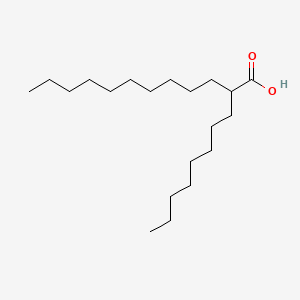

2-Octyldodecanoic acid

描述

Contextualization of Branched Fatty Acids within Chemical Sciences

Fatty acids, carboxylic acids with long aliphatic chains, are fundamental components of lipids in living organisms. britannica.com While most naturally occurring fatty acids possess unbranched chains, a notable class known as branched-chain fatty acids (BCFA) features one or more methyl groups on the carbon chain. wikipedia.orgwikipedia.org This structural branching significantly influences their physical and chemical properties. wikipedia.org For instance, branching lowers the melting point and alters the fluidity of membranes compared to their linear counterparts of the same carbon number. vulcanchem.comresearchgate.net BCFAs are predominantly found in bacteria but also occur in various foods like dairy products and fermented items, as well as in biological materials such as the vernix caseosa of human infants. wikipedia.orgnih.govacs.org In chemical sciences, the unique architecture of branched fatty acids imparts desirable characteristics for applications ranging from lubricants to cosmetics, owing to their enhanced thermal stability and spreading properties. rsc.orgscientificspectator.com

Significance of 2-Octyldodecanoic Acid in Contemporary Chemical Research

This compound, a C20 branched fatty acid, belongs to a specific category known as Guerbet acids. vulcanchem.com These are β-branched primary acids derived from the Guerbet condensation of alcohols. scientificspectator.comaocs.org The branching at the second carbon (the alpha-position relative to the carboxyl group) is a defining structural feature that confers unique properties. vulcanchem.comgoogle.com Its structure results in a lower melting point compared to its linear analog, arachidic acid, enhancing its liquidity over a wider temperature range. vulcanchem.comresearchgate.net This property, combined with its high molecular weight, makes it a subject of interest in fields requiring stable, liquid compounds, such as in the formulation of lubricants and emollients in cosmetics. rsc.orgscientificspectator.com The regiospecific and high-purity branching offered by Guerbet chemistry makes this compound a valuable model compound for studying the effects of branching on the physical and chemical behavior of fatty acids. scientificspectator.com

Overview of Current Research Trajectories for this compound Investigations

Current research on this compound is diverse, spanning materials science, nanotechnology, and colloid science. In materials science, it serves as a monomer for the synthesis of branched polyesters, which may find use in applications like biodegradable packaging. vulcanchem.com In the realm of nanotechnology, its role as a capping agent and stabilizer in the synthesis of nanoparticles is being explored. Its branched structure is crucial for controlling particle size and preventing aggregation. Furthermore, its ability to form organized molecular layers, such as self-assembled monolayers (SAMs) and Langmuir films, is a significant area of investigation. In colloid and interface science, its amphiphilic nature is leveraged, studying its behavior as a surfactant in emulsions and its ability to modify interfacial tension. vulcanchem.com For instance, it has been used to synthesize derivatives like 2-octyl-dodecanoyl-6-O-ascorbic acid, which forms organogels, materials with potential for transdermal drug delivery. researchgate.net

属性

IUPAC Name |

2-octyldodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-11-12-14-16-18-19(20(21)22)17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIYXYIWGVFQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885810 | |

| Record name | Dodecanoic acid, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40596-46-1 | |

| Record name | 2-Octyldodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 2-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Pathways of 2 Octyldodecanoic Acid

Chemical Synthesis Approaches for 2-Octyldodecanoic Acid

This compound, a branched-chain fatty acid, is synthesized through various chemical methodologies. These approaches are designed to construct the characteristic branched alkyl chain structure.

Guerbet Reaction Pathways and Analogous Branched Fatty Acid Syntheses

The synthesis of Guerbet acids, such as this compound, can be achieved through a multi-step process. scispace.com One method involves reacting a long-chain saturated fatty acid ester with an alkylating reagent in the presence of an alkali and a solvent to form a dialkyl acetate (B1210297). scispace.comgoogle.com This intermediate is then hydrolyzed to yield the Guerbet acid. scispace.com Another approach involves the Guerbet condensation of two molecules of 1-octanol (B28484) to form the branched alcohol, which is subsequently oxidized to this compound. vulcanchem.com Catalysts such as potassium tert-butoxide or transition metals like Ruthenium (Ru) or Platinum (Pt) are often employed at temperatures between 150–200°C under inert conditions. vulcanchem.com

The reaction mechanism of the Guerbet reaction proceeds through four key steps:

Oxidation of the primary alcohol to an aldehyde.

Aldol (B89426) condensation of the aldehyde intermediates to form an allyl aldehyde.

Hydrogenation of the allyl aldehyde to the corresponding alcohol. wikipedia.org

A common side reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid. wikipedia.org

A specific example of a Guerbet acid synthesis involves dissolving ethyl caprylate and sodium hydroxide (B78521) in methanol (B129727), followed by the addition of n-butyl bromide. The mixture is heated to react, and after subsequent steps of hydrolysis and purification, the Guerbet acid is obtained. google.com

Table 1: Example Synthesis of a Guerbet Acid

| Step | Reactants | Conditions | Product |

| 1 | Ethyl caprylate, Sodium hydroxide, Methanol, n-butyl bromide | Heat to 55°C for 7 hours | Dialkyl acetate intermediate |

| 2 | Dialkyl acetate intermediate, Sodium carbonate, Water | Heat to 70°C for 6 hours, then reduced pressure distillation | Guerbet acid |

This method is noted for its high selectivity, high conversion rate, and the ability to flexibly control the main and branched chain structures of the resulting Guerbet acid. scispace.com

Oxo Synthesis and Aldol Condensation Routes for Branched Carboxylic Acid Formation

The oxo process, or hydroformylation, is a significant industrial method for producing aldehydes from olefins, which can then be converted to carboxylic acids. researchgate.net For branched carboxylic acids, this process typically involves the hydroformylation of a branched-chain olefin followed by oxidation. researchgate.net

2-Ethylhexanoic acid, an analogue of this compound, is manufactured through the aldol condensation of butyraldehyde (B50154) followed by oxidation. researchgate.net This demonstrates a common route for creating branched acids. The aldol condensation creates a larger aldehyde with a branched structure, which is then oxidized to the carboxylic acid.

The general steps for producing branched carboxylic acids via these routes are:

Olefin Formation: A suitable branched-chain olefin is synthesized.

Hydroformylation (Oxo Process): The olefin reacts with carbon monoxide and hydrogen to form a branched aldehyde.

Aldol Condensation: In some routes, aldehydes undergo condensation to create a larger, branched aldehyde. researchgate.net

Oxidation: The resulting aldehyde is oxidized to the final branched carboxylic acid. researchgate.net

Table 2: Comparison of Synthesis Routes

| Synthesis Route | Key Intermediate | Primary Reaction | Final Step |

| Guerbet Reaction | Branched Alcohol | Dimerization of alcohols | Oxidation |

| Oxo Synthesis | Branched Aldehyde | Hydroformylation of olefins | Oxidation |

| Aldol Condensation | Branched Aldehyde | Condensation of smaller aldehydes | Oxidation |

Carboxylation Reactions of Olefins for Branched Acid Production

The carboxylation of olefins presents another direct route to carboxylic acids. rsc.org Neo-acids, a class of branched carboxylic acids, can be produced by reacting a vinylidene olefin with carbon monoxide in the presence of an acid catalyst. google.com This process, known as Koch chemistry, involves the reaction of an olefin with carbon monoxide and a strong acid, followed by hydrolysis to produce the carboxylic acid. google.com

For instance, 2-methyl-2-octyldodecanoic acid can be synthesized by first preparing 9-methylenenonadecane from 1-decene. This vinylidene olefin is then reacted with carbon monoxide in an autoclave to produce the neo-acid. google.com Industrial-scale production often utilizes petrochemical feedstocks, where an olefin like octene reacts with carbon monoxide and water in the presence of a rhodium catalyst under high pressure. vulcanchem.com

The direct carboxylation of olefins using carbon dioxide (CO2) is also being investigated as a more sustainable approach. rsc.org This can be achieved using nickel catalysts and may proceed through the formation of intermediate lactones. rsc.org Another method is electrocarboxylation, where carbon dioxide is electrochemically fixed into organic molecules like olefins. beilstein-journals.org

The oxidative carboxylation of olefins is another pathway where the olefin reacts with CO2 and an oxidant to produce valuable chemicals. researchgate.net While this often yields cyclic carbonates, it demonstrates the potential for direct functionalization of olefins with CO2. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomeric Forms

Achieving stereoselectivity in the synthesis of branched-chain carboxylic acids like this compound is crucial when specific enantiomeric forms are required for particular applications. Asymmetric synthesis aims to produce only one of the two possible enantiomers of the final product. ethz.ch

Several strategies can be employed for the stereoselective synthesis of α-alkylalkanoic acids:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. ethz.ch For example, 2-deoxy-D-ribose has been used in the stereoselective total synthesis of other complex molecules. qmul.ac.uk

Chiral Auxiliaries: An enantiopure group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. This auxiliary is later removed. ethz.ch Chiral oxazolines have been used for the synthesis of enantiomerically enriched α-alkylalkanoic acids. acs.org The alkylation of the lithio oxazolines is a critical step, with stereoselectivity increasing at lower temperatures. acs.org

Catalytic Enantioselective Synthesis: A chiral catalyst is used in substoichiometric amounts to introduce new stereocenters. ethz.ch

One approach to the asymmetric synthesis of 2-alkylalkanoic acids involves the use of chiral amides derived from (S)-proline. sciengine.com These amides can be alkylated, and subsequent hydrolysis yields the chiral acids with high optical purity. sciengine.com The presence of a hydroxyl group in the chiral inducer is critical for achieving high stereoselectivity, likely through the formation of a rigid chelated intermediate. sciengine.com

Table 3: Methods for Asymmetric Synthesis of α-Alkylalkanoic Acids

| Method | Principle | Example Application |

| Chiral Pool | Use of naturally chiral starting materials | Synthesis using 2-deoxy-D-ribose qmul.ac.uk |

| Chiral Auxiliaries | Temporary use of a chiral directing group | Metalation and alkylation of chiral 2-oxazolines acs.org |

| Catalytic Enantioselective Synthesis | Use of a chiral catalyst | Not specifically detailed for this compound in the provided context. |

| Chiral Amides | Alkylation of amides derived from chiral amines | Use of (S)-proline derived amides sciengine.com |

Enzymatic and Biocatalytic Synthesis of this compound

Enzymatic and biocatalytic methods offer environmentally friendly alternatives to traditional chemical synthesis. These processes often operate under milder conditions and can exhibit high selectivity.

Biotransformation Pathways and Substrate Specificity for Fatty Acid Derivatives

The biosynthesis of branched-chain fatty acids (BCFAs) in biological systems often starts from branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. mdpi.comresearchgate.net These BCAAs are first converted to branched-chain α-keto acids by a BCAA transferase enzyme. mdpi.com Subsequently, these α-keto acids are decarboxylated to form branched short-chain carboxylic acids, which are then elongated to produce longer-chain BCFAs. mdpi.com

In bacteria, branched-chain 2-keto acids, which are precursors to BCFAs, can be produced from the transamination of exogenous BCAAs or through the de novo BCAA synthetic pathway from carbohydrate metabolism. frontiersin.org The enzyme IlvC, a ketol-acid reductoisomerase, plays a role in the BCAA synthetic pathway and consequently in BCFA biosynthesis in some bacteria. frontiersin.org

Enzymes, particularly lipases, are also used for the synthesis of fatty acid derivatives. For example, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been successfully used in the polycondensation of dicarboxylic acids and diamines to produce polyamides. rsc.org This demonstrates the potential of lipases to catalyze reactions involving dicarboxylic acids. While direct enzymatic synthesis of this compound is not explicitly detailed, the principles of enzymatic catalysis on fatty acid-like structures are well-established. mdpi.com

The study of fatty acid breakdown in plants has identified many genes encoding enzymes for the β-oxidation of straight-chain fatty acids in peroxisomes, as well as the role of mitochondria in the catabolism of branched-chain amino acids. nih.gov This knowledge of metabolic pathways provides a foundation for developing biocatalytic systems for the synthesis of specific fatty acids.

The ethyl esters of branched-chain fatty acids can be formed during fermentation processes, originating from corresponding fatty acids through esterification with ethanol. brauwelt.com This suggests that microbial systems possess the enzymatic machinery to process branched-chain fatty acids.

Enzyme-Catalyzed Functionalization of Alkane Chains for Branched Acid Synthesis

The synthesis of branched-chain fatty acids like this compound from simple alkane chains is a significant challenge due to the chemical inertness of C-H bonds. rsc.orgcsic.es However, enzymatic catalysis offers a powerful tool for the selective functionalization of these non-activated hydrocarbons under mild conditions. rsc.orgcsic.es

One of the most studied enzyme families for this purpose is the cytochrome P450 monooxygenases (P450s), particularly alkane monooxygenases (AlkB). nih.govnih.gov These metalloenzymes can catalyze the initial, and often most difficult, step of hydroxylating alkanes with high terminal selectivity. nih.gov The AlkBGT system, first identified in Pseudomonas oleovorans, can convert alkanes into alcohols, aldehydes, and carboxylic acids. nih.gov The cryo-electron microscopy structure of a natural fusion of AlkB and its electron donor AlkG from Fontimonas thermophila has provided insight into this process. The enzyme's structure features a hydrophobic tunnel that orients the alkane substrate to present its terminal C-H bond to a diiron active site for hydroxylation. nih.gov This terminal hydroxylation is the first step toward producing a fatty alcohol, a key precursor for Guerbet-type acids.

Another class of promising enzymes is the unspecific peroxygenases (UPOs), such as the one discovered in the fungus Agrocybe aegerita. csic.escsic.es These heme-thiolate enzymes can hydroxylate long-chain n-alkanes at the terminal position using hydrogen peroxide as the sole cosubstrate. csic.es Research on the UPO from Marasmius rotula (MroUPO) has shown that it can catalyze a cascade of oxidation reactions, converting n-dodecane not only to its primary alcohol (1-dodecanol) but further to dodecanoic acid and even dicarboxylic acids. csic.escsic.es This demonstrates the potential of a single enzyme to carry out multiple oxidative steps required to convert an alkane into a carboxylic acid.

More recently, research has focused on repurposing polyketide synthases (PKS) to create branched lipids. chemrxiv.orgnih.gov PKSs are large enzyme complexes that build carbon chains in a modular fashion, analogous to fatty acid synthesis. acs.org Scientists have modified the first module of a PKS from Mycobacterium tuberculosis (PKS12) to produce 2-methyl Guerbet-like lipids. chemrxiv.orgnih.gov By coupling this engineered PKS module with other enzymes in a one-pot cascade, researchers successfully generated 2-methyltetradecanoic acid from lauric acid. nih.govacs.org This work establishes a proof-of-concept for using engineered PKS modules as biocatalysts to produce valuable Guerbet-like acids from renewable fatty acid feedstocks. nih.gov While not yet applied to this compound specifically, this strategy represents a fully biocatalytic route towards Guerbet products. acs.org

Table 1: Enzymes in Branched Acid Synthesis Pathways

| Enzyme Class | Specific Enzyme Example | Source Organism | Reaction Catalyzed | Relevance to this compound Synthesis |

|---|---|---|---|---|

| Alkane Monooxygenase | AlkB-AlkG fusion | Fontimonas thermophila | Terminal hydroxylation of alkanes. nih.govnih.gov | Initial activation of alkane precursors to form long-chain alcohols. |

| Unspecific Peroxygenase (UPO) | MroUPO | Marasmius rotula | Cascade oxidation of n-alkanes to fatty acids. csic.escsic.es | Potential for direct conversion of C20 alkanes to the corresponding acid. |

| Polyketide Synthase (PKS) | Engineered PKS12 Module 1 | Mycobacterium tuberculosis | Dimerization and functionalization of fatty acyl-CoA to form 2-methyl Guerbet-like lipids. chemrxiv.orgnih.gov | A potential biocatalytic platform for the Guerbet condensation step. |

Microbial Production Systems and Metabolic Engineering Strategies for Branched Fatty Acids

Microbial production offers a promising alternative to chemical synthesis for branched-chain fatty acids (BCFAs). By harnessing and engineering the metabolic pathways of microorganisms like Escherichia coli and Bacillus subtilis, it is possible to produce these valuable chemicals from renewable resources like glucose. chemrxiv.orgnih.gov

A primary strategy in engineering E. coli for BCFA production involves redirecting metabolic flux from straight-chain fatty acid (SCFA) synthesis towards BCFAs. nih.gov This is often achieved by enhancing the pool of branched-chain α-keto acid precursors, which serve as the primers for BCFA synthesis. Overexpression of genes from the branched-chain amino acid biosynthetic pathway, such as alsS from Bacillus subtilis and the native ilvCD from E. coli, increases the availability of 2-ketoisovalerate and 2-ketoisocaproate. d-nb.inforesearchgate.net These keto-acids can then be channeled into the fatty acid synthesis pathway.

Further engineering efforts have focused on identifying and overcoming bottlenecks in BCFA production. For instance, incomplete lipoylation of 2-oxoacid dehydrogenases was identified as a key limiting factor in E. coli. nih.gov By engineering protein lipoylation pathways, researchers dramatically increased BCFA production to 276 mg/L, constituting 85% of the total free fatty acids. nih.gov

Another successful approach involves the de novo biosynthesis of fatty acid branched-chain esters (FABCEs) in engineered E. coli. d-nb.inforesearchgate.net This was accomplished by combining the fatty acid and branched-chain amino acid biosynthetic pathways with the expression of a wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT). This enzyme catalyzes the esterification of fatty acyl-CoAs with branched-chain alcohols, which are produced from the α-keto acid precursors. d-nb.info This strategy has yielded up to 273 mg/L of FABCEs. d-nb.inforesearchgate.net The principles of this pathway could be adapted to produce free BCFAs by introducing a suitable thioesterase. The universality of this strategy was further demonstrated by engineering the yeast Pichia pastoris, which produced 169 mg/L of FABCEs. d-nb.inforesearchgate.net

In Bacillus subtilis, the biosynthesis of branched-chain fatty acids is crucial for the production of surfactin (B1297464), a lipopeptide with industrial applications. nih.gov Studies have shown that modifying the fatty acid precursor synthesis pathway can enhance surfactin yield and alter the distribution of its isoforms, which differ in their fatty acid chain length and branching. nih.gov For example, co-overexpression of ldeHA and acc genes, which are involved in converting acetyl-CoA to malonyl-CoA, increased surfactin production. nih.gov Conversely, deleting the lpdV gene, responsible for converting α-ketoacyl-CoA precursors, led to a sharp decrease in surfactin, highlighting the importance of the BCFA pathway. nih.gov These findings in related fields provide a blueprint for engineering microbial hosts for the dedicated production of specific BCFAs like this compound.

Table 2: Metabolic Engineering Targets for Branched-Chain Fatty Acid (BCFA) Production

| Host Organism | Genetic Modification Target | Strategy | Result | Reported Titer |

|---|---|---|---|---|

| Escherichia coli | Overexpression of alsS, ilvCD; Engineered lipoylation pathway | Enhance branched-chain α-keto acid pool and overcome enzyme bottlenecks. nih.gov | Increased BCFA production. | 276 mg/L BCFA. nih.gov |

| Escherichia coli | Overexpression of alsS, ilvCD, aro10, adh2, ws/dgat | De novo biosynthesis of fatty acid branched-chain esters (FABCEs). d-nb.inforesearchgate.net | High proportion of FABCEs produced. | 273 mg/L FABCEs. d-nb.inforesearchgate.net |

| Pichia pastoris | Expression of FABCE pathway genes | Demonstrate pathway universality in a eukaryotic host. d-nb.inforesearchgate.net | First-time production of FABCEs in yeast. | 169 mg/L FABCEs. d-nb.inforesearchgate.net |

| Bacillus subtilis | Co-overexpression of ldeHA and acc | Increase malonyl-CoA precursor for fatty acid synthesis. nih.gov | Enhanced production of surfactin (containing BCFAs). | 1.55-fold increase over parent strain. nih.gov |

Derivatization and Functionalization of 2 Octyldodecanoic Acid

Esterification Reactions and Alkyl Ester Formation from 2-Octyldodecanoic Acid

Esterification is a fundamental reaction of this compound, converting it into various alkyl esters. This process typically involves reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The resulting esters often exhibit enhanced stability and modified physical properties, such as viscosity and lubricity, compared to the parent acid.

Research has demonstrated the synthesis of a variety of esters from this compound. For instance, its reaction with other branched alcohols, such as 2-octyldodecanol, yields octyldodecyl octyldodecanoate, a compound utilized in cosmetic formulations. researchgate.net Simple esters like 3-methylhexyl 2-octyldodecanoate are synthesized through the direct esterification with the corresponding alcohol, 3-methylhexanol.

A significant area of research involves the formation of polyol esters. These are created by reacting this compound with polyfunctional alcohols like neopentyl glycol, trimethylolpropane, or pentaerythritol. researchgate.net These reactions, often conducted at high temperatures (190–200 °C), result in highly branched ester molecules that are valued as low-viscosity oils in cosmetics and as high-performance industrial lubricants due to their oxidative stability. researchgate.net Furthermore, enzymatic methods using lipolytic enzymes have been explored for the esterification-coupled extraction of carboxylic acids, a technique applicable to this compound to produce esters with high hydrophobicity. google.com

Table 1: Examples of Esters Derived from this compound

| Ester Name | Reactant Alcohol | Ester Type | Application Area | Reference |

|---|---|---|---|---|

| 3-methylhexyl 2-octyldodecanoate | 3-methylhexanol | Simple Alkyl Ester | Chemical Intermediate | |

| Octyldodecyl Octyldodecanoate | 2-octyldodecanol | Guerbet Ester | Cosmetics | researchgate.net |

| Polyol Esters | Pentaerythritol, Trimethylolpropane | Polyol Ester | Lubricants, Cosmetics | researchgate.net |

| Fatty Acid Methyl Esters | Methanol (B129727) | Simple Alkyl Ester | Chemical Intermediate |

Synthesis of Amphiphilic Derivatives and Novel Surfactants Utilizing the this compound Scaffold

The distinct hydrophobic character of the C20 branched alkyl chain of this compound makes it an excellent building block for novel amphiphilic molecules and surfactants. By attaching a hydrophilic polar head group to this hydrophobic tail, new molecules with surface-active properties can be engineered.

A notable example is the synthesis of 2-octyl-dodecanoyl-6-O-ascorbic acid (8ASC10). researchgate.netresearchgate.netacs.org This double-chained surfactant is created by reacting this compound with L-ascorbic acid (Vitamin C), which serves as the polar headgroup. researchgate.netresearchgate.net This process expands the antioxidant properties of Vitamin C into hydrophobic environments. researchgate.netacs.org The resulting amphiphile possesses unique self-assembly characteristics. researchgate.netdoi.org

Another innovative application is in the synthesis of advanced lipids for biomedical applications. Researchers have utilized this compound to create novel ionizable lipids for the delivery of circular RNA (circRNA). In one synthetic pathway, this compound is reacted with DL-homocysteine thiolactone hydrochloride to form 2-octyl-N-(2-oxotetrahydrothiophen-3-yl) dodecanamide. This amide derivative is a key intermediate in constructing sophisticated lipid nanoparticles (LNPs) designed for therapeutic delivery.

The general principle of creating surfactants from fatty acids can be extended to this compound to design various architectures, including gemini (B1671429) surfactants (with two hydrophobic tails and two hydrophilic heads connected by a spacer) or bolaamphiphiles (two polar heads joined by a single hydrophobic tail). google.com

Formation of Organogels and Supramolecular Assemblies from this compound Derivatives

Derivatives of this compound have been shown to act as low-molecular-weight organogelators (LMOGs), which can immobilize large volumes of organic solvents through self-assembly. mdpi.com This process relies on non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking to form three-dimensional networks that trap the solvent. mdpi.comuniroma1.it

The amphiphilic surfactant 2-octyl-dodecanoyl-6-O-ascorbic acid (8ASC10) is a prime example of a derivative capable of forming robust organogels. researchgate.netresearchgate.netacs.org It forms stable, viscous, and birefringent (light-refracting) organogels in nonpolar organic solvents like cyclohexane (B81311) and iso-octane. researchgate.netacs.org The self-assembly is driven by hydrogen bonding and van der Waals forces. doi.org Interestingly, the addition of small amounts of water can induce the formation of even more structured "water-induced" organogels. researchgate.netresearchgate.net These gels exhibit shear-thinning properties, meaning their viscosity decreases under shear stress. researchgate.netacs.org

The ability to form organogels is not limited to ascorbic acid derivatives. Other fatty acid derivatives, such as those based on amino acids (e.g., L-alanine) or other carbohydrates, are known to be effective organogelators. uniroma1.ittandfonline.com The self-assembly of these molecules into structures like fibers, tubules, or sheets is the basis for gel formation. mdpi.com This property makes derivatives of this compound promising candidates for creating soft materials for various applications, including as matrices for transdermal delivery of active substances. researchgate.net

Table 2: Organogel Formation by a this compound Derivative

| Organogelator | Solvent(s) | Key Properties | Driving Forces for Assembly | Reference |

|---|---|---|---|---|

| 2-octyl-dodecanoyl-6-O-ascorbic acid (8ASC10) | Cyclohexane, iso-Octane | Stable, viscous, birefringent, shear-thinning, thermoreversible | Hydrogen bonding, van der Waals forces | researchgate.netacs.orgdoi.org |

Covalent Incorporation into Polymeric Architectures and Advanced Materials

The chemical reactivity of this compound and its derivatives allows for their covalent incorporation into polymers, creating advanced materials with tailored properties. The bulky, branched alkyl chain of the acid can be used to influence polymer morphology, solubility, and thermal characteristics.

Research has shown that this compound can serve as a monomer or a precursor to a monomer in the synthesis of functional polymers. For instance, it has been used in the development of low band gap polymers for organic electronics. In these syntheses, this compound is first reduced to its corresponding alcohol, 2-octyldodecan-1-ol, which is then further modified to create building blocks for polymerization. Alternatively, the acid can be converted to its more reactive acid chloride form, 2-octyldodecanoyl chloride, for incorporation into polymer backbones. These polymers are designed for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The incorporation of the 2-octyldodecyl group is a strategy to improve the solubility of conjugated polymers in common organic solvents, which is crucial for solution-based processing and fabrication of electronic devices. Furthermore, the branched side chains can disrupt excessive polymer chain packing, influencing the electronic properties and performance of the final material. Research has indicated that incorporating this compound into polymer formulations can lead to materials with improved thermal stability and mechanical properties, which are beneficial for high-performance applications.

Environmental Fate and Atmospheric Chemistry of 2 Octyldodecanoic Acid

Atmospheric Oxidation Processes and Reactivity with Gas-Phase Oxidants (e.g., OH Radicals)

In the atmosphere, 2-octyldodecanoic acid is subject to oxidation, primarily initiated by hydroxyl (OH) radicals, which are highly reactive and known as the "detergent of the atmosphere". mit.edu The reaction between this compound in the aerosol phase and gas-phase OH radicals is a key transformation pathway.

The general mechanism for the oxidation of saturated organic aerosols like this compound by OH radicals involves the abstraction of a hydrogen atom from a C-H bond, forming an alkyl radical (R•). mdpi.com This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). mdpi.com The subsequent reactions of the RO₂• radical determine the ultimate fate of the molecule and can lead to either functionalization (addition of oxygen-containing functional groups) or fragmentation (breaking of C-C bonds). researchgate.netacs.org Functionalization reactions tend to decrease the volatility of the compound, while fragmentation can produce smaller, more volatile products that may partition back into the gas phase. acs.org

The presence of other atmospheric species, such as ozone (O₃), can influence the oxidation rate of this compound. Studies have shown that the effective reactive uptake coefficient of OH on this compound particles decreases as the concentration of O₃ increases. mit.edu This inhibitory effect is thought to occur because O₃ can adsorb to the surface of the aerosol particles, blocking sites for OH radical reactions. mit.edu

Heterogeneous Reactions in Aerosol Particles and Aerosol Uptake Kinetics

The reactions of this compound on the surface and within aerosol particles are critical to its atmospheric transformation. These heterogeneous reactions involve the uptake of gas-phase oxidants by the condensed-phase aerosol. The efficiency of this uptake is described by the reactive uptake coefficient (γ), which is the probability that a collision of a gas-phase oxidant with an aerosol particle results in a reaction.

Laboratory studies have investigated the kinetics of OH-initiated oxidation of supercooled this compound aerosols. d-nb.info These experiments have demonstrated that the uptake of OH radicals is an efficient process, with reported reactive uptake coefficients varying based on experimental conditions. d-nb.infocopernicus.org

The concentration of radical precursors, such as ozone (O₃), has a significant impact on the uptake kinetics. The relationship between the effective reactive uptake coefficient of OH (γ_part) on this compound particles and the concentration of O₃ can be described by a Langmuir-type adsorption isotherm. d-nb.info This model suggests that O₃ competes for and saturates the reactive sites on the aerosol surface, thereby inhibiting the reaction with OH radicals. d-nb.info An example of this relationship is shown in the data below, where γ₀ represents the uptake coefficient in the absence of the inhibiting species, and K is the equilibrium constant for the adsorption of the inhibitor.

Effective Reactive Uptake Coefficient of OH on this compound Particles as a Function of Ozone Concentration

The data fits a Langmuir-type adsorption isotherm, indicating competitive adsorption of O₃ on the aerosol surface.

| Parameter | Value | 95% Confidence Interval |

|---|---|---|

| γ₀ (initial uptake coefficient) | 0.56 | ±0.07 |

| K (Langmuir equilibrium constant) | 2.60 x 10⁻¹⁵ cm³ molecule⁻¹ | ±1.40 x 10⁻¹⁵ |

| f (proportionality factor) | 1.86 | ±0.16 |

Data adapted from Renbaum and Smith, 2011. d-nb.info

Degradation Pathways in Aquatic and Terrestrial Environmental Compartments (e.g., Biodegradation, Photodegradation)

Once deposited from the atmosphere into aquatic and terrestrial environments, this compound is subject to further degradation processes, with biodegradation being a primary pathway.

Biodegradation:

As a fatty acid, this compound is a substrate for microbial metabolism. Specific research has shown that it can be degraded in soil environments. For instance, the bacterium Pseudomonas aeruginosa has been shown to biodegrade this compound via β-oxidation, with a reported half-life of 12 days in soil. vulcanchem.com The ultimate products of this aerobic degradation process are carbon dioxide (CO₂) and water (H₂O), without the formation of persistent intermediates. vulcanchem.com

The general pathway for the biodegradation of fatty acids, including branched-chain variants, is β-oxidation. lyellcollection.orgnih.gov This metabolic process involves the sequential removal of two-carbon units from the acyl-CoA derivative of the fatty acid. For branched-chain fatty acids, specific enzymatic pathways exist to handle the branch points. nih.gov While detailed studies on the aquatic biodegradation of this compound are limited, the fundamental process of β-oxidation is common to a wide array of microorganisms in both soil and aquatic systems. lyellcollection.org Fatty acid methyl esters (FAMEs), which are structurally related, are known to be readily biodegradable in both aerobic and anaerobic conditions, first undergoing hydrolysis to the free fatty acid and then subsequent β-oxidation. lyellcollection.orgconcawe.eu

Biodegradation of this compound

Summary of available research findings on the biodegradation of this compound.

| Environment | Organism/Community | Degradation Pathway | Half-life / Rate | End Products |

|---|---|---|---|---|

| Soil | Pseudomonas aeruginosa | β-oxidation | 12 days | CO₂, H₂O |

Data from Vulcanchem, 2024. vulcanchem.com

Photodegradation:

Environmental Partitioning and Mobility Studies (e.g., Air, Water, Soil Distribution)

The distribution of this compound in the environment is largely governed by its partitioning behavior between air, water, soil, and sediment. Key physicochemical properties that influence this partitioning include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

This compound has a very low estimated water solubility of approximately 0.000708 mg/L at 25°C and a high estimated octanol-water partition coefficient (log Kow) of 8.693. thegoodscentscompany.com This high log Kow value indicates that the compound is highly lipophilic, meaning it has a strong tendency to associate with organic matter rather than remaining in the aqueous phase. vulcanchem.comthegoodscentscompany.com

Physicochemical Properties Relevant to Environmental Partitioning

Estimated values for key properties of this compound that influence its environmental distribution.

| Property | Value | Source |

|---|---|---|

| logP (octanol-water) | 8.693 (estimated) | vulcanchem.comthegoodscentscompany.com |

| pKa | 4.81 ± 0.40 (predicted) | vulcanchem.com |

| Water Solubility | 0.000708 mg/L @ 25°C (estimated) | thegoodscentscompany.com |

Due to its high lipophilicity and low water solubility, this compound is expected to have low mobility in soil and to strongly partition to soil organic carbon and sediment in aquatic systems. epa.govitrcweb.org The mobility of organic compounds in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental Koc values for this compound are not available, its high Kow suggests a very high Koc value, indicating it will be largely immobile in soil and not readily leach into groundwater.

Furthermore, as a carboxylic acid with a pKa of approximately 4.81, its state of ionization is dependent on the environmental pH. vulcanchem.com In most natural waters and soils (pH 5-9), the pH will be above its pKa, meaning the acid will exist predominantly in its anionic (deprotonated) form. While the anionic form is generally more water-soluble than the neutral form, the long alkyl chains of this compound ensure that even the carboxylate anion has a strong affinity for organic phases. epa.gov Therefore, significant partitioning to soil, sediment, and biota is expected across a range of environmental pH values.

Biochemical and Biological System Interactions of 2 Octyldodecanoic Acid

Role as a Saturated Branched Fatty Acid in Lipid Metabolism Research

2-Octyldodecanoic acid is a saturated branched-chain fatty acid (BCFA) that has garnered interest in lipid metabolism research. BCFAs are characterized by one or more methyl branches along their carbon chain. mdpi.com Unlike their straight-chain counterparts, the branching in BCFAs, such as in this compound, lowers their melting point. This structural feature is significant as BCFAs are integral components of many bacterial membranes, where they play a role analogous to unsaturated fatty acids in higher organisms by increasing membrane fluidity. researchgate.netacs.org

In the context of metabolic studies, research indicates that medium-chain fatty acids, a category that can include branched structures like this compound, have the potential to influence cellular metabolic pathways. For instance, they can be utilized as energy sources through mitochondrial β-oxidation. scirp.org The metabolism of fatty acids is a complex process occurring in both mitochondria and peroxisomes, with mitochondrial β-oxidation being primarily linked to energy production. scirp.org While very long-chain fatty acids are initially oxidized in peroxisomes, the resulting shortened fatty acids may then be fully oxidized in the mitochondria. scirp.org

The table below summarizes the key characteristics of this compound in the context of lipid metabolism research.

| Feature | Description | Source |

| Classification | Saturated Branched-Chain Fatty Acid (BCFA) | mdpi.com |

| Structural Impact | Branching lowers the melting point compared to linear isomers. | |

| Biological Role | Increases membrane fluidity in bacterial cell membranes. | researchgate.netacs.org |

| Metabolic Fate | Can serve as an energy source via mitochondrial β-oxidation. | scirp.org |

Enzymatic Transformations and Bioconversions of this compound

The enzymatic transformations of this compound, including hydroxylation, desaturation, and chain elongation/shortening, are critical aspects of its biochemical profile.

Hydroxylation: Hydroxylation, the introduction of a hydroxyl group, is a potential metabolic pathway for fatty acids. While specific studies on the direct hydroxylation of this compound are not extensively detailed in the provided results, the formation of 3-hydroxy-2-octyldodecanoic acid has been mentioned as a substrate for the enzyme OleB-C in the context of olefin biosynthesis pathways. amazonaws.com Industrial processes also describe the hydroxylation of related compounds, indicating that this transformation is chemically feasible. justia.com

Desaturation: Fatty acid desaturases are enzymes that introduce double bonds into acyl chains, a crucial process for maintaining membrane fluidity. gsartor.orgresearchgate.net These enzymes are highly specific in their action. gsartor.org For example, delta-11-fatty-acid desaturase can act on substrates like palmitic acid and myristic acid to introduce a double bond at the Δ11 position. wikipedia.org While direct evidence for the desaturation of this compound is not explicitly provided, the existence of a wide variety of desaturases suggests that branched-chain fatty acids can be potential substrates for such enzymatic modifications. mdpi.com The process of desaturation is mechanistically related to hydroxylation. gsartor.org

Chain Elongation/Shortening: Fatty acid chain elongation is a process that adds two-carbon units to a growing fatty acid chain, with fatty acid synthase being a key multi-enzyme complex in this pathway. youtube.com Conversely, chain shortening occurs through processes like β-oxidation. scirp.org Microbial chain elongation has been explored as a method to produce branched-medium-chain carboxylic acids. frontiersin.org Studies have shown that branched short-chain fatty acids can be elongated, although the efficiency may vary depending on the structure of the acid. frontiersin.org Peroxisomes are particularly involved in the shortening of very long-chain and branched-chain fatty acids. scirp.org

The following table outlines the enzymatic transformations applicable to this compound.

| Transformation | Description | Key Enzymes/Pathways | Source |

| Hydroxylation | Introduction of a hydroxyl group. | OleB-C | amazonaws.com |

| Desaturation | Introduction of a double bond. | Fatty Acid Desaturases | gsartor.orgresearchgate.netwikipedia.org |

| Chain Elongation | Addition of two-carbon units. | Fatty Acid Synthase, Microbial Chain Elongation | youtube.comfrontiersin.org |

| Chain Shortening | Removal of carbon units. | β-oxidation (Peroxisomal and Mitochondrial) | scirp.org |

Cellular and Subcellular Interactions of Branched Fatty Acids

Branched-chain fatty acids (BCFAs) like this compound interact with cellular and subcellular structures, primarily influencing the properties of cell membranes. The presence of BCFAs in lipid bilayers affects membrane fluidity and permeability.

At the subcellular level, the metabolism of fatty acids is compartmentalized between the mitochondria and peroxisomes. scirp.org Fatty acids are activated to their acyl-CoA esters in the cytosol before being transported into these organelles for oxidation. scirp.org Peroxisomes are particularly important for the initial breakdown of BCFAs. scirp.org The interaction of BCFAs with enzymes within these organelles dictates their metabolic fate. scirp.org

The table below details the cellular and subcellular interactions of branched fatty acids.

| Interaction Level | Effect | Mechanism | Source |

| Cellular (Membrane) | Increased membrane fluidity | Disruption of acyl chain packing by methyl branches | researchgate.netacs.org |

| Subcellular (Organelles) | Compartmentalized metabolism | Transport into mitochondria and peroxisomes for oxidation | scirp.org |

Investigations into Biochemical Assay Applications of this compound

This compound has been utilized in various biochemical assays, primarily as a reagent or internal standard. Its defined chemical properties make it a useful tool in analytical research.

In lipidomics and metabolomics studies, this compound has been employed as an internal standard for the quantification of other fatty acids and lipids. researchgate.netresearchgate.netresearchgate.netcsic.es For example, it has been used in the analysis of fatty acids in seston and red tide samples, where a known amount of the compound is added to samples to normalize for variations in extraction efficiency and instrument response. researchgate.netresearchgate.netcsic.es

Furthermore, its properties are leveraged in studies of aerosol chemistry. For instance, it has been used as a model for supercooled organic aerosols in studies investigating the kinetics of oxidation reactions with atmospheric oxidants. researchgate.net In some commercial contexts, it is listed as a biochemical assay reagent, highlighting its role in research applications. medchemexpress.commedchemexpress.eu

The table below summarizes the biochemical assay applications of this compound.

| Application Area | Specific Use | Rationale | Source |

| Lipidomics/Metabolomics | Internal Standard | Accurate quantification of fatty acids and lipids | researchgate.netresearchgate.netresearchgate.netcsic.es |

| Aerosol Chemistry | Model Compound | Study of oxidation kinetics of organic aerosols | researchgate.net |

| General Research | Biochemical Assay Reagent | General use in various research assays | medchemexpress.commedchemexpress.eu |

Advanced Analytical Method Development for 2 Octyldodecanoic Acid

Chromatographic Separation Techniques for Purity and Impurity Profiling (e.g., HPLC, GC, UHPLC)

Chromatographic methods are the cornerstone for assessing the purity of 2-octyldodecanoic acid and identifying potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of fatty acids. For underivatized long-chain fatty acids like this compound, reversed-phase (RP) HPLC is the method of choice. Separations are typically performed on C8 or C18 columns. ijrpr.com The mobile phase often consists of acetonitrile (B52724) or methanol (B129727) mixed with water, sometimes with the addition of a small amount of acid, like formic or acetic acid, to ensure sharp peaks by suppressing the ionization of the carboxylic acid group. aocs.org Detection for underivatized fatty acids can be challenging due to their poor UV absorption, often requiring detection at low wavelengths (around 205-210 nm). aocs.org

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a highly effective method for purity and impurity analysis. medistri.swiss For GC analysis, carboxylic acids must be converted into more volatile and thermally stable derivatives. metbio.net A common derivatization technique is esterification to form fatty acid methyl esters (FAMEs). researchgate.netnih.gov This allows for excellent separation based on the carbon chain structure and branching. Impurity profiling by GC-MS is particularly powerful, as it can identify and quantify process-related impurities, such as residual starting materials (e.g., alcohols from the Guerbet reaction) or isomeric byproducts. medistri.swissshimadzu.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements in speed and resolution over traditional HPLC. UHPLC systems, using columns with smaller particle sizes (typically sub-2 µm), can perform separations much faster without compromising efficiency. chromatographyonline.com Recent studies on branched-chain fatty acids (BCFAs) have demonstrated the utility of UHPLC coupled with mass spectrometry (UHPLC-MS) for detailed isomer-selective profiling without prior derivatization. researchgate.netnih.gov This is particularly valuable for distinguishing between different branched isomers that may be present as impurities in this compound. A study on BCFAs found that a C18 column was preferable for long-chain isomers. nih.govchromatographyonline.com

| Technique | Column | Mobile Phase/Carrier Gas | Derivatization | Detector | Application |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 or C8 | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) | Often not required, but phenacyl-type derivatives can be used to enhance UV detection. aocs.org | UV (205-210 nm), MS | Purity assessment, quantification in formulations. |

| GC | DB-5 or similar non-polar capillary column | Helium | Required (e.g., conversion to Fatty Acid Methyl Esters - FAMEs). researchgate.net | FID, MS | High-resolution purity testing, detailed impurity profiling. medistri.swissshimadzu.com |

| UHPLC | CSH C18, Chiralpak IG-U | Acetonitrile/Water or Methanol/Water with acid modifier | Often not required for MS detection. researchgate.netnih.gov | MS, QTOF-MS | Fast, high-resolution separation of isomers, impurity profiling. chromatographyonline.com |

Spectroscopic Characterization in Complex Matrices (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for the structural confirmation of this compound and its identification within complex matrices such as cosmetic creams or polymer formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural information.

¹H NMR: The proton NMR spectrum gives key information about the different types of protons in the molecule. For this compound, the proton on the second carbon (the methine proton, α to the carboxyl group) is a key diagnostic signal. Other characteristic signals include those from the terminal methyl groups and the overlapping methylene (B1212753) groups of the long alkyl chains. google.com

¹³C NMR: The carbon NMR spectrum confirms the total number of carbon atoms and their chemical environment. The signal for the carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm region. spectrabase.com The spectrum can clearly distinguish the methine carbon at the branch point from the numerous methylene carbons in the linear chains.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula, and to gain structural insights from fragmentation patterns. When coupled with GC or LC, it allows for the specific identification of the compound in a mixture. For this compound (molecular weight 312.53 g/mol for the C20 version), electrospray ionization (ESI) in negative mode will typically show a prominent pseudomolecular ion [M-H]⁻ at m/z 311.3. mdpi.com High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements to confirm the elemental composition. thermofisher.com

Infrared (IR) Spectroscopy is a rapid method for identifying the key functional groups present in the molecule. The IR spectrum of a long-chain fatty acid like this compound is characterized by several distinct absorptions: hathitrust.orgacs.orgacs.org

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. mdpi.com

A strong C=O (carbonyl) stretching band around 1700-1710 cm⁻¹. mdpi.com

Multiple C-H stretching bands just below 3000 cm⁻¹ for the methyl and methylene groups.

CH₂ bending and rocking vibrations, which can be affected by the crystal packing of the long alkyl chains. mdpi.com

| Technique | Key Observations for this compound | Purpose |

|---|---|---|

| ¹H NMR | Signal for methine proton at C2; signals for terminal CH₃ groups; broad multiplet for CH₂ chains. google.com | Confirms branching at the C2 position and overall aliphatic structure. |

| ¹³C NMR | Signal for carbonyl carbon (~170-185 ppm); signal for methine carbon at C2; multiple signals for CH₂ carbons. spectrabase.com | Confirms carbon skeleton, identifies carbonyl group, and verifies branching. |

| Mass Spec. | Molecular ion peak (e.g., [M-H]⁻ at m/z 311.3 for C20 acid); characteristic fragmentation of alkyl chains. mdpi.com | Confirms molecular weight and elemental composition (with HRMS). |

| IR Spec. | Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹); C-H stretches (~2850-2960 cm⁻¹). mdpi.com | Rapid identification of the carboxylic acid functional group and aliphatic nature. |

Development of Quantitative Analytical Procedures for Trace Analysis and Formulation Assessment

Accurate quantification of this compound is essential for quality control, formulation assessment, and trace analysis in various matrices. The development of such procedures often requires addressing challenges related to the compound's low UV absorbance and its presence in complex samples.

For trace analysis , direct detection can be difficult. Therefore, derivatization is a common strategy to enhance sensitivity. Fatty acids can be converted to esters with a strong UV-absorbing or fluorescent chromophore. aocs.org For instance, derivatization with agents like 2,4'-dibromoacetophenone (B128361) produces phenacyl esters that have high molar absorptivity at longer UV wavelengths (e.g., ~256 nm), significantly improving detection limits in HPLC-UV analysis. jafs.com.plresearchgate.netgssrr.org This allows for the quantification of trace amounts of the acid in biological or environmental samples.

For formulation assessment , such as determining the concentration of this compound in a cosmetic cream, the analytical method must be able to extract the analyte from a complex matrix and quantify it accurately. An internal standard method is often employed to achieve high reliability. taylorandfrancis.com An internal standard—a compound with similar chemical properties to the analyte but distinguishable by the detector—is added at a known concentration to both the sample and calibration standards. This corrects for variations in sample preparation, extraction efficiency, and instrument response. metbio.net this compound itself has been used as an internal standard for the quantification of other lipids, such as in the analysis of glycerol (B35011) dialkyl glycerol tetraethers, indicating that robust quantitative methods for it exist. csic.esresearchgate.net

LC-MS/MS is a particularly powerful tool for both trace analysis and formulation assessment, offering high selectivity and sensitivity without the need for derivatization. mdpi.comchemrxiv.org By using techniques like multiple reaction monitoring (MRM), the instrument can selectively detect the analyte even in the presence of many other interfering compounds from the sample matrix.

| Application | Analytical Technique | Method Details | Limit of Quantification (LOQ) |

|---|---|---|---|

| Trace Analysis | HPLC-UV | Pre-column derivatization with a chromophoric agent (e.g., 2,4'-dibromoacetophenone). jafs.com.plresearchgate.net | Can be lowered significantly into the ng/mL range or lower, depending on the derivatizing agent. |

| Formulation Assessment | GC-FID / GC-MS | Extraction from matrix, derivatization to FAME, and analysis using an internal standard. metbio.net | Typically in the µg/mL range, suitable for product quality control. |

| Trace/Formulation | LC-MS/MS | Direct injection after extraction, using an internal standard (often a stable isotope-labeled version). mdpi.com | High sensitivity, often in the low ng/mL to pg/mL range. semanticscholar.org |

Method Validation Strategies for Robustness and Reproducibility in Academic Research

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. In academic research, as in regulated industries, demonstrating the robustness and reproducibility of a method is critical for ensuring the integrity of the data. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netpharmacophorejournal.com

Method validation encompasses several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. chromatographyonline.com For an HPLC method, this is often demonstrated by showing baseline resolution between the analyte and potential interferences. chromatographyonline.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.org

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument precision). transharmreduction.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. semanticscholar.org

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, robustness would be tested by slightly varying parameters such as: pharmacophorejournal.comchromatographyonline.com

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Detector wavelength

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, which is the ultimate test of its transferability and reliability. chromatographyonline.com While full inter-laboratory studies are extensive, establishing intermediate precision and demonstrating robustness provides a high degree of confidence that the method will be reproducible.

| Validation Parameter | Purpose | Typical Acceptance Criteria for an HPLC Assay |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (e.g., with DAD or MS); resolution > 1.5 for critical pairs. nih.gov |

| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. semanticscholar.org |

| Accuracy | To measure the agreement with the true value. | Recovery of 98-102% for spiked samples. nih.gov |

| Precision (Repeatability) | To assess precision under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Intermediate Precision | To assess precision under different conditions (day, analyst). | RSD ≤ 3%. |

| Robustness | To ensure reliability against small method variations. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. chromatographyonline.com |

| LOQ | To define the lowest concentration that can be accurately quantified. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this level. semanticscholar.org |

Industrial and Pharmaceutical Intermediate Applications of 2 Octyldodecanoic Acid

Role as a Synthetic Precursor in Organic Synthesis and Chemical Manufacturing

2-Octyldodecanoic acid, a member of the Guerbet acid family, serves as a versatile intermediate and synthetic precursor in the chemical and pharmaceutical industries. vulcanchem.comvulcanchem.com Its unique branched structure, featuring an octyl group at the alpha-position of a dodecanoic acid backbone, provides a valuable starting point for the synthesis of more complex molecules. vulcanchem.comvulcanchem.com The carboxylic acid functional group allows it to undergo a variety of standard organic reactions, making it a key building block in multi-step syntheses.

The reactivity of this compound enables its conversion into a range of other chemical entities. Common transformations include:

Reduction : The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride, yielding 2-octyldodecanol. This alcohol can then be used in further synthetic applications.

Oxidation : The acid itself can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Substitution/Esterification : The most common reaction is the substitution of the acidic proton, typically through esterification. Reacting this compound with various alcohols produces a wide array of branched esters. These esterification reactions are crucial for creating derivatives with tailored physical properties, such as improved hydrolytic stability, which is often superior to the parent acid.

In the pharmaceutical sector, this compound acts as a precursor in drug synthesis. vulcanchem.com Its inherent lipophilicity, a result of its long, branched alkyl chain, is leveraged to improve the membrane permeability of new drug candidates. vulcanchem.com For instance, it has been utilized in the development of protease inhibitors, where its structural backbone helps in creating molecules that can more readily interact with biological membranes. vulcanchem.com Furthermore, esters derived from this compound, such as octyl laurate, have been explored for their antimicrobial properties in topical formulations. vulcanchem.com

The primary industrial synthesis route for this compound itself involves the Guerbet reaction, where alcohols are condensed to form larger, branched alcohols, which are then oxidized to produce the corresponding Guerbet acid. vulcanchem.com

Table 7.1.1: Representative Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Type | Significance |

| Reduction | Lithium aluminum hydride | Branched Alcohol (2-Octyldodecanol) | Precursor for other derivatives like esters and ethers. |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes | Creation of different functional groups for further synthesis. |

| Esterification | Various Alcohols (e.g., Guerbet alcohols) | Branched Esters (e.g., Di-Guerbet esters) | Produces compounds for lubricants and plasticizers with tailored properties. researchgate.netgoogle.com |

| Pharmaceutical Derivatization | N/A | Protease Inhibitors | Leverages lipophilicity to enhance membrane permeability of active molecules. vulcanchem.com |

Intermediacy in Lubricant Base Stock Production and Performance Enhancement

This compound is a key intermediate in the production of high-performance lubricant base stocks. vulcanchem.com While the acid itself can be used, it is more commonly converted into ester derivatives to serve as Group V synthetic base oils. epo.org The compound's value in this application stems directly from its branched molecular structure, a characteristic of Guerbet chemistry. vulcanchem.com

The process typically involves the esterification of this compound with an alcohol, often a Guerbet alcohol itself, to produce what are known as di-Guerbet esters. google.comaocs.org These esters are prized for their excellent properties as lubricants. researchgate.netgoogle.com The significant branching in their structure disrupts the uniform packing of molecules, which leads to several performance enhancements compared to linear analogues:

Low-Temperature Fluidity : The branching lowers the melting point and pour point, ensuring the lubricant remains fluid and effective at cold temperatures. researchgate.net

Viscosity-Temperature Stability : The branched structure reduces the dependency of viscosity on temperature, resulting in a high viscosity index (VI). vulcanchem.com This is crucial for applications that experience a wide range of operating temperatures. vulcanchem.com

Thermo-oxidative Stability : Esters derived from Guerbet acids generally exhibit good stability against oxidation at high temperatures. researchgate.net

Lubricity and Wear Resistance : Formulations containing these esters demonstrate lower friction coefficients and improved wear resistance under high-load conditions. The esters can form a protective film on metal surfaces, enhancing load-carrying capacity. researchgate.net

Therefore, this compound serves as an essential precursor, or intermediate, for creating these specialized ester base stocks that are used in demanding applications such as automotive and industrial lubricants. vulcanchem.com

Table 7.2.1: Performance Benefits of Lubricant Base Stocks Derived from this compound

| Property | Enhancement | Chemical Rationale |

| Low-Temperature Performance | Lower pour point | Branched structure hinders crystallization. researchgate.net |

| Viscosity Index (VI) | High VI | Branched structure reduces viscosity change with temperature. vulcanchem.com |

| Wear Protection | Decreased wear scar | Improved load-carrying capacity of the ester film. researchgate.net |

| Friction | Lower friction coefficient | Enhanced lubricity under high-load conditions. |

| Hydrolytic Stability | Higher than parent acid | Ester linkage is more resistant to hydrolysis in moisture-rich environments. |

Application in Polymer Chemistry and as a Precursor for Plasticizers

The unique molecular architecture of this compound makes it a valuable intermediate in polymer chemistry, specifically as a monomer for creating branched polymers and as a precursor for plasticizers. vulcanchem.com

As a monomer, this compound can be used in the synthesis of branched polyesters. vulcanchem.com Polyesters are typically formed through condensation polymerization between a dicarboxylic acid and a diol. savemyexams.com However, a molecule like this compound, which contains a carboxylic acid group, can be reacted with polyols (like ethylene (B1197577) glycol) to be incorporated into a polymer chain. vulcanchem.comsavemyexams.com The long, branched alkyl side chain of the acid becomes a pendant group on the polyester (B1180765) backbone. This branching disrupts the close packing of polymer chains, which can lower the glass transition temperature and increase flexibility. Research has shown that incorporating the compound into polymer formulations can improve thermal stability and mechanical properties, with some branched polyesters demonstrating tensile strengths of 15–20 MPa, making them suitable for applications like biodegradable packaging. vulcanchem.com

Furthermore, this compound serves as a precursor for synthesizing plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, most notably plastics. The effectiveness of a plasticizer is often related to its molecular structure, with branched structures being particularly effective. techscience.com By converting this compound into esters, plasticizers can be created. These ester-based plasticizers are valued for their ability to be integrated into a polymer matrix, imparting flexibility without easily migrating out of the material. mdpi.com The long, branched nature of the this compound derivative enhances its compatibility with polymers like PVC and can offer better thermal stability than some conventional plasticizers. mdpi.com

Table 7.3.1: Research Findings on this compound in Polymer Applications

| Application | Polymer Type | Finding | Source |

| Monomer | Branched Polyesters | Copolymerization with ethylene glycol yields polymers with tensile strengths of 15–20 MPa. | vulcanchem.com |

| Monomer | Branched Polyesters | Incorporation can result in improved thermal stability and mechanical properties. | |

| Precursor | Plasticizers | Used to create ester-based plasticizers for polymers. | amazonaws.com |

Use in Specialized Chemical Formulations as Emulsifiers and Stabilizers (focus on chemical function, not human product application)

The chemical structure of this compound is inherently amphiphilic, meaning it possesses both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. vulcanchem.com This dual nature is the foundation of its function as an emulsifier and stabilizer in various chemical formulations. vulcanchem.comalfa-industry.com

The molecule consists of:

A Polar "Head" : The carboxylic acid (-COOH) group is polar and hydrophilic, capable of interacting with water and other polar substances through hydrogen bonding.

A Non-polar "Tail" : The large, 20-carbon branched alkyl chain is non-polar and lipophilic (or hydrophobic), readily soluble in oils and other non-polar solvents. vulcanchem.com

This amphiphilic character allows this compound to act as a non-ionic surfactant. vulcanchem.com When introduced into a system containing two immiscible liquids, such as oil and water, the molecules orient themselves at the interface between the two phases. The hydrophilic heads face the water phase, and the lipophilic tails extend into the oil phase. This arrangement reduces the interfacial tension between the oil and water, allowing them to mix and form a stable dispersion known as an emulsion. vulcanchem.com

As a stabilizer, this compound and its derivatives prevent the coalescence of dispersed droplets in an emulsion, thereby enhancing the stability of oil-in-water systems. vulcanchem.com The bulky, branched structure of the lipophilic tail provides a significant steric barrier around the oil droplets, physically preventing them from coming together and separating out. This makes it an effective stabilizer, particularly in formulations that may be subject to varying conditions. biosynth.com For instance, it is noted for its utility as a stabilizer in detergent compositions, where it can function even in high concentrations of alkali metals, such as in hard water conditions. biosynth.com

Future Research Directions and Emerging Trends in 2 Octyldodecanoic Acid Studies

Integration of Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of chemical systems, offering insights into molecular structures, properties, and interactions at a molecular level. researchgate.net For 2-octyldodecanoic acid, these techniques hold the key to unlocking a deeper understanding of its structure-function relationships.

Advanced computational methods like Time-Dependent Density Functional Theory (TDDFT) can be employed to predict spectroscopic properties, such as fluorescence emission wavelengths. mdpi.com Molecular dynamics simulations can further elucidate the microscopic mechanisms governing its behavior in different environments. mdpi.com By simulating interactions with other molecules and biological structures, researchers can predict how the branched nature of this compound influences its physical and chemical characteristics. This predictive power can accelerate the design of new materials and formulations with tailored properties, reducing the need for extensive and costly physical experimentation. researchgate.net

Key Areas for Computational Investigation:

| Research Focus | Computational Technique | Potential Insights |

| Membrane Interaction | Molecular Dynamics (MD) Simulations | Understanding how this compound integrates into and affects the fluidity and permeability of cell membranes. |

| Enzyme Binding | Molecular Docking | Predicting the interaction with specific enzymes, which is crucial for understanding its metabolic pathways and potential as a therapeutic agent. |

| Polymer Formation | Quantum Mechanics (QM) and MD Simulations | Modeling the polymerization of this compound to predict the properties of resulting polyesters, such as tensile strength and biodegradability. |

| Spectroscopic Properties | TDDFT | Accurate prediction of NMR and mass spectrometry data to aid in the identification and characterization of the acid and its derivatives. vulcanchem.com |

Sustainable Production and Green Chemistry Approaches for this compound Synthesis

The increasing demand for environmentally friendly products and processes is driving research into sustainable methods for chemical synthesis. nih.gov Green chemistry principles, which focus on waste prevention, atom economy, and the use of renewable resources, are central to the future of this compound production. citrefine.comajrconline.org